
2-Aminoguanidine;nickel(2+);dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoguanidine;nickel(2+);dinitrate is a coordination compound that combines 2-aminoguanidine, nickel(2+), and dinitrate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoguanidine;nickel(2+);dinitrate typically involves the reaction of 2-aminoguanidine with nickel(2+) salts in the presence of nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired coordination compound. For example, the reaction between aminoguanidine bicarbonate and nickel nitrate in an aqueous solution can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would typically include steps such as mixing, heating, and crystallization to obtain the pure compound. The use of automated reactors and precise control systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Aminoguanidine;nickel(2+);dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ion to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the nickel ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(3+) complexes, while reduction reactions can produce nickel(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
科学的研究の応用
2-Aminoguanidine;nickel(2+);dinitrate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other nickel-based coordination compounds and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, particularly in the treatment of diseases involving metal ion imbalances.
作用機序
The mechanism of action of 2-aminoguanidine;nickel(2+);dinitrate involves the interaction of the nickel ion with various molecular targets. The nickel ion can coordinate with different ligands, forming stable complexes that can influence the reactivity and stability of the compound. The dinitrate ions play a role in stabilizing the overall structure and can participate in redox reactions, further modulating the compound’s properties .
類似化合物との比較
Similar Compounds
Similar compounds to 2-aminoguanidine;nickel(2+);dinitrate include:
Aminoguanidine complexes with other metal ions: Such as copper(2+) and cobalt(2+) complexes, which have similar coordination properties.
Nickel complexes with different ligands: Such as nickel(2+) complexes with pyridine or bipyridine ligands, which exhibit different reactivity and stability profiles
Uniqueness
This compound is unique due to the specific combination of 2-aminoguanidine and dinitrate ligands with nickel(2+). This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
62501-13-7 |
|---|---|
分子式 |
C2H12N10NiO6 |
分子量 |
330.88 g/mol |
IUPAC名 |
2-aminoguanidine;nickel(2+);dinitrate |
InChI |
InChI=1S/2CH6N4.2NO3.Ni/c2*2-1(3)5-4;2*2-1(3)4;/h2*4H2,(H4,2,3,5);;;/q;;2*-1;+2 |
InChIキー |
FRWLMQFNLZWJHE-UHFFFAOYSA-N |
正規SMILES |
C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


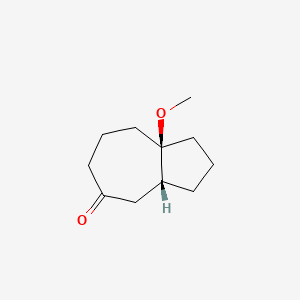
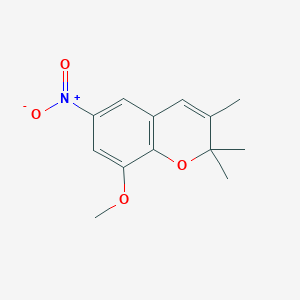


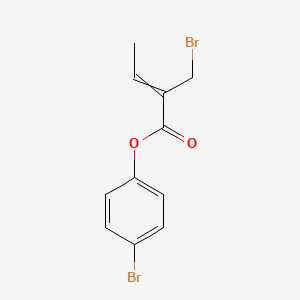
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
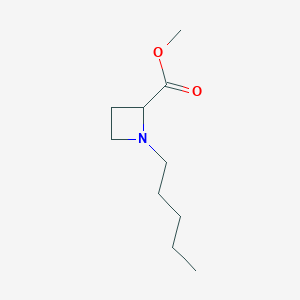

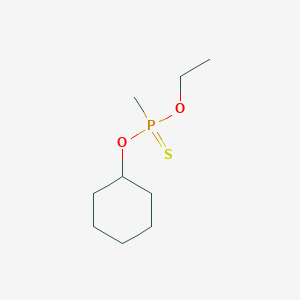

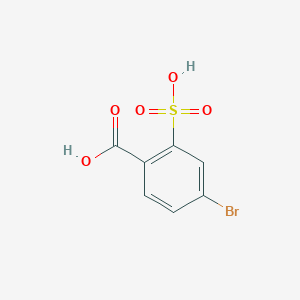
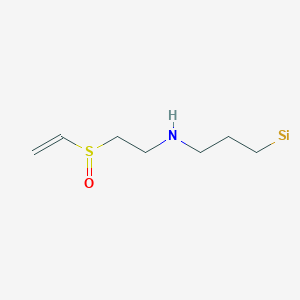
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
